
Stannane, (p-nitrophenoxy)tributyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (p-nitrophenoxy)tributyl-: is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one p-nitrophenoxy group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of stannane, (p-nitrophenoxy)tributyl- typically involves the reaction of tributyltin hydride with p-nitrophenol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The process involves the following steps:
Formation of Tributyltin Hydride: Tributyltin hydride is prepared by reducing tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure.
Reaction with p-Nitrophenol: The tributyltin hydride is then reacted with p-nitrophenol in the presence of a base, such as sodium hydroxide, to form stannane, (p-nitrophenoxy)tributyl-.
Industrial Production Methods: Industrial production of stannane, (p-nitrophenoxy)tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction Reactions: Stannane, (p-nitrophenoxy)tributyl- can undergo reduction reactions, where it donates hydrogen atoms to other molecules. This property makes it useful in radical reactions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating under reflux.
Substitution Reactions: Reagents such as sodium hydroxide or other strong bases are used under mild heating conditions.
Major Products Formed:
Reduction Reactions: The major products are typically the reduced forms of the reactants involved.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Stannane, (p-nitrophenoxy)tributyl- is widely used in organic synthesis, particularly in radical reactions. It serves as a hydrogen donor in the reduction of halides, selenides, and other functional groups .
Biology and Medicine: Organotin compounds, including stannane, (p-nitrophenoxy)tributyl-, have been studied for their potential biological activities. They exhibit antimicrobial and antifungal properties, making them candidates for pharmaceutical research .
Industry: In the industrial sector, stannane, (p-nitrophenoxy)tributyl- is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Its ability to donate hydrogen atoms makes it valuable in polymerization reactions .
Wirkmechanismus
The mechanism of action of stannane, (p-nitrophenoxy)tributyl- primarily involves the donation of hydrogen atoms. The tin-hydrogen bond in the compound is relatively weak, allowing for homolytic cleavage and the formation of tin radicals. These radicals can then participate in various radical reactions, donating hydrogen atoms to other molecules and stabilizing reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Tributyltin Hydride: Similar in structure but lacks the p-nitrophenoxy group.
Tributylphenylstannane: Contains a phenyl group instead of the p-nitrophenoxy group.
Tributyl(4-fluorophenyl)stannane: Similar to tributylphenylstannane but with a fluorine atom on the phenyl ring, which alters its reactivity and applications.
Uniqueness: Stannane, (p-nitrophenoxy)tributyl- is unique due to the presence of the p-nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific radical reactions where the p-nitrophenoxy group can influence the reaction pathway and product distribution.
Eigenschaften
CAS-Nummer |
3644-32-4 |
|---|---|
Molekularformel |
C18H31NO3Sn |
Molekulargewicht |
428.2 g/mol |
IUPAC-Name |
tributyl-(4-nitrophenoxy)stannane |
InChI |
InChI=1S/C6H5NO3.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
SWZPSYJFHVBDSY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13825699.png)
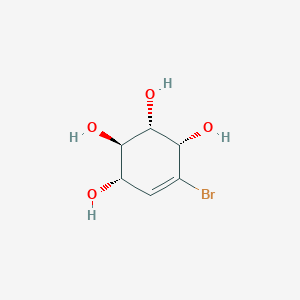
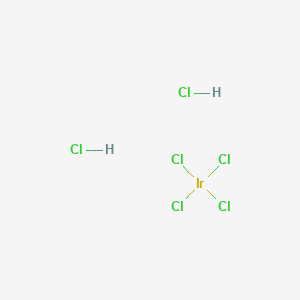

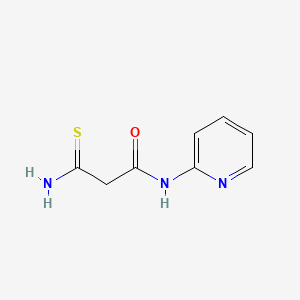
![5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13825741.png)
![3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B13825749.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
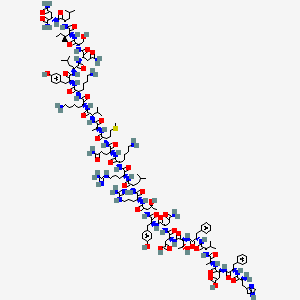
![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
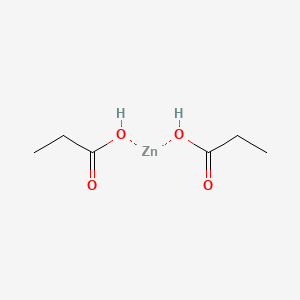
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
